molecular formula C11H13F3O3S B8616432 3-Tert-butylphenyl trifluoromethanesulfonate

3-Tert-butylphenyl trifluoromethanesulfonate

Cat. No. B8616432
M. Wt: 282.28 g/mol
InChI Key: QNAXXQCFQHHYTO-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a solution of 3-tert-butylphenyl trifluoromethanesulfonate (1.5 g, 6.70 mmol) in DMF (10 mL), zinc cyanide (1.57 g, 13.40 mmol) was added. The reaction mixture was heated to 120° C. for 4 h. Then reaction mixture was cooled, diluted with ether (2500 mL) and washed twice with 2N ammonium hydroxide (50 mL). The ether solution was washed with brine (20 mL) and concentrated in vacuo to provide the crude mixture. The crude was then purified by column chromatography (5% EtOAc in hexanes) to afford 3-tert-butylbenzonitrile in 75% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=1)(=O)=O.[CH3:19][N:20](C=O)C>CCOCC.[C-]#N.[Zn+2].[C-]#N>[C:13]([C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:19]#[N:20])([CH3:16])([CH3:15])[CH3:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(=CC=C1)C(C)(C)C)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.57 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
2500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed twice with 2N ammonium hydroxide (50 mL)
WASH
Type
WASH
Details
The ether solution was washed with brine (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude mixture
CUSTOM
Type
CUSTOM
Details
The crude was then purified by column chromatography (5% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08299267B2

Procedure details

To a solution of 3-tert-butylphenyl trifluoromethanesulfonate (1.5 g, 6.70 mmol) in DMF (10 mL), zinc cyanide (1.57 g, 13.40 mmol) was added. The reaction mixture was heated to 120° C. for 4 h. Then reaction mixture was cooled, diluted with ether (2500 mL) and washed twice with 2N ammonium hydroxide (50 mL). The ether solution was washed with brine (20 mL) and concentrated in vacuo to provide the crude mixture. The crude was then purified by column chromatography (5% EtOAc in hexanes) to afford 3-tert-butylbenzonitrile in 75% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=1)(=O)=O.[CH3:19][N:20](C=O)C>CCOCC.[C-]#N.[Zn+2].[C-]#N>[C:13]([C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:19]#[N:20])([CH3:16])([CH3:15])[CH3:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(=CC=C1)C(C)(C)C)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.57 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
2500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed twice with 2N ammonium hydroxide (50 mL)
WASH
Type
WASH
Details
The ether solution was washed with brine (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude mixture
CUSTOM
Type
CUSTOM
Details
The crude was then purified by column chromatography (5% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.